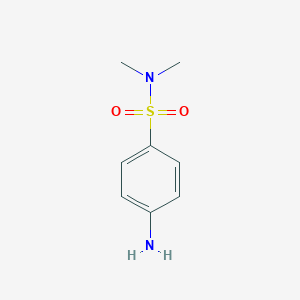![molecular formula C19H31NO7 B159195 Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol CAS No. 207983-04-8](/img/structure/B159195.png)
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Metoprolol succinate is a beta-1-selective (cardioselective) adrenergic receptor blocking agent, commonly used in the treatment of hypertension, angina pectoris, and heart failure. It is also used to reduce mortality due to myocardial infarction. Metoprolol succinate is the extended-release form of metoprolol, which allows for once-daily dosing .
準備方法
Synthetic Routes and Reaction Conditions
Metoprolol succinate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield metoprolol. The final step involves the reaction of metoprolol with succinic acid to form metoprolol succinate .
Industrial Production Methods
In industrial settings, the production of metoprolol succinate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Metoprolol succinate undergoes several types of chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed.
Major Products
The major products formed from these reactions include various oxidized metabolites and substituted derivatives of metoprolol .
科学的研究の応用
Metoprolol succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker interactions and stability.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases, including hypertension, angina, and heart failure.
Industry: Used in the development of sustained-release formulations and drug delivery systems .
作用機序
Metoprolol succinate works by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Metoprolol tartrate: Immediate-release form of metoprolol, used for similar indications but requires multiple daily doses.
Atenolol: Another beta-1 selective blocker, used for hypertension and angina.
Bisoprolol: A beta-1 selective blocker with a longer half-life than metoprolol .
Uniqueness
Metoprolol succinate’s extended-release formulation allows for once-daily dosing, improving patient compliance. It also has a more stable pharmacokinetic profile compared to metoprolol tartrate .
特性
CAS番号 |
207983-04-8 |
|---|---|
分子式 |
C19H31NO7 |
分子量 |
385.5 g/mol |
IUPAC名 |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
同義語 |
1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



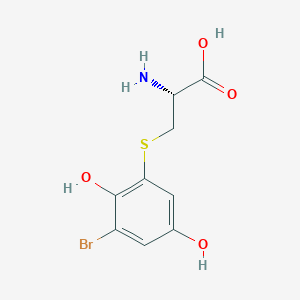

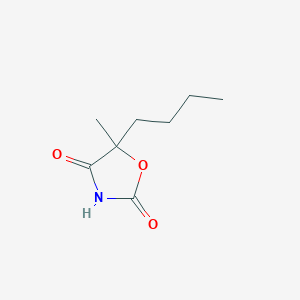


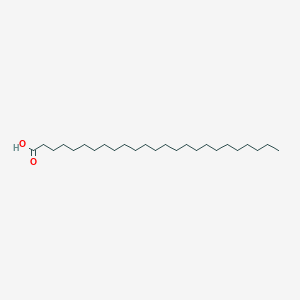
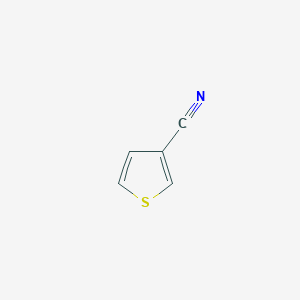
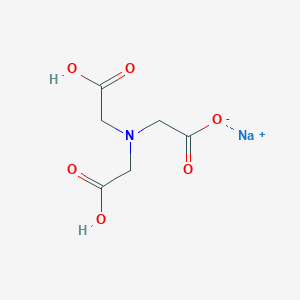
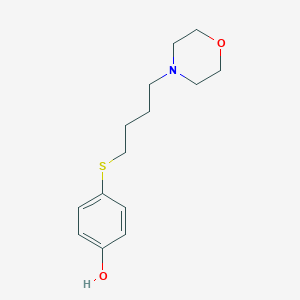
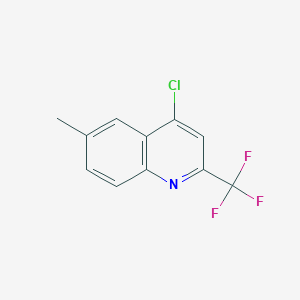
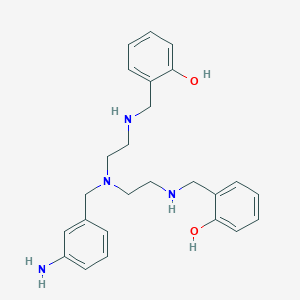
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
